molecular formula C25H26N2O7 B3885195 (2E)-4-{[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl](4-methoxybenzyl)amino}-4-oxobut-2-enoic acid

(2E)-4-{[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl](4-methoxybenzyl)amino}-4-oxobut-2-enoic acid

Cat. No.: B3885195
M. Wt: 466.5 g/mol
InChI Key: FPUUJCXUPCLAGM-OUKQBFOZSA-N
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Description

(2E)-4-{2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-ylamino}-4-oxobut-2-enoic acid is a complex organic compound characterized by its unique structure, which includes a pyrrolidinyl group, a propoxyphenyl group, and a methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-{2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-ylamino}-4-oxobut-2-enoic acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidinyl intermediate, followed by the introduction of the propoxyphenyl and methoxybenzyl groups. The final step involves the formation of the oxobut-2-enoic acid moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-4-{2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-ylamino}-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2E)-4-{2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-ylamino}-4-oxobut-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound is studied for its potential interactions with various biomolecules. It may serve as a probe to investigate enzyme activities or as a ligand in receptor binding studies.

Medicine

In medicine, (2E)-4-{2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-ylamino}-4-oxobut-2-enoic acid is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-4-{2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-ylamino}-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2E)-4-{2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-ylamino}-4-oxobut-2-enoic acid apart is its combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in scientific research.

Properties

IUPAC Name

(E)-4-[[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-[(4-methoxyphenyl)methyl]amino]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O7/c1-3-14-34-20-10-6-18(7-11-20)27-23(29)15-21(25(27)32)26(22(28)12-13-24(30)31)16-17-4-8-19(33-2)9-5-17/h4-13,21H,3,14-16H2,1-2H3,(H,30,31)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUUJCXUPCLAGM-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(CC3=CC=C(C=C3)OC)C(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(CC3=CC=C(C=C3)OC)C(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2E)-4-{[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl](4-methoxybenzyl)amino}-4-oxobut-2-enoic acid
Reactant of Route 2
Reactant of Route 2
(2E)-4-{[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl](4-methoxybenzyl)amino}-4-oxobut-2-enoic acid
Reactant of Route 3
(2E)-4-{[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl](4-methoxybenzyl)amino}-4-oxobut-2-enoic acid
Reactant of Route 4
(2E)-4-{[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl](4-methoxybenzyl)amino}-4-oxobut-2-enoic acid
Reactant of Route 5
Reactant of Route 5
(2E)-4-{[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl](4-methoxybenzyl)amino}-4-oxobut-2-enoic acid
Reactant of Route 6
Reactant of Route 6
(2E)-4-{[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl](4-methoxybenzyl)amino}-4-oxobut-2-enoic acid

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